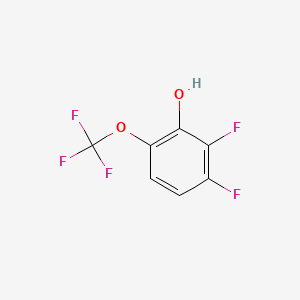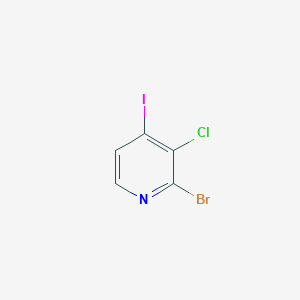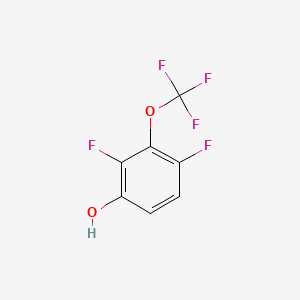
2,4-Difluoro-3-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-3-(trifluoromethoxy)phenol is a chemical compound that has garnered attention due to its unique physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)phenol typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide. The trifluoromethoxy group can be introduced using trifluoromethyl ethers in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-3-(trifluoromethoxy)phenol has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a starting material for drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,4-Difluoro-3-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
- 2,3-Difluoro-4-(trifluoromethoxy)phenol
- 4-(Trifluoromethoxy)phenol
- 2,4-Difluoro-3-methoxyphenol
Comparison: 2,4-Difluoro-3-(trifluoromethoxy)phenol is unique due to the specific positioning of the fluorine and trifluoromethoxy groups, which can significantly influence its reactivity and interactions compared to other similar compounds. The presence of multiple fluorine atoms and a trifluoromethoxy group can enhance its stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-difluoro-3-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZABHCIGHNDZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
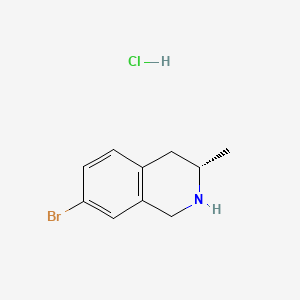
![3,6-Dichloro-4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)pyridazine](/img/structure/B8215963.png)
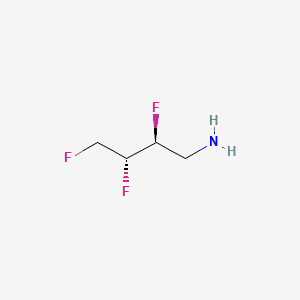
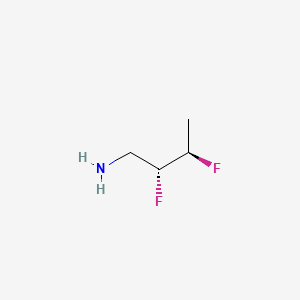
![3-(4-Methylsulfonylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride](/img/structure/B8215984.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide hydrochloride](/img/structure/B8215992.png)
![1-Bicyclo[2.2.1]heptanylmethyl 4-methylbenzenesulfonate](/img/structure/B8215998.png)
![tert-Butyltrans-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B8216008.png)
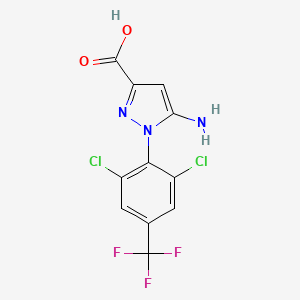
![2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8216026.png)
![(E)-4-hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B8216029.png)
